Alstonine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

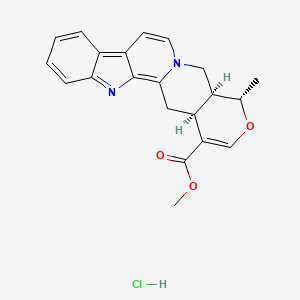

Alstonine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Alstonine has demonstrated significant anticancer effects, particularly in the context of cytodiagnostic techniques. Research indicates that alstonine can selectively target tumor cells, making it a valuable agent for tumor detection and diagnosis.

- Mechanism of Action : Alstonine exerts its anticancer effects by inducing apoptosis in various human tumor cell lines, including those derived from nephroblastoma and neuroblastoma. Studies have shown complete destruction of these cells within 24 to 48 hours of treatment with alstonine .

- Cytodiagnostic Applications : The compound can be utilized in cytodiagnostic methods for detecting chromosomal aberrations and tumor cells. It exhibits a vivid pale blue fluorescence, allowing for selective detection when exposed to specific wavelengths of light .

| Study | Cell Line | Effect Observed | Duration |

|---|---|---|---|

| Beljanski & Bugiel (1996) | Mouse YC8 lymphoma | Complete cell destruction | 24-48 hours |

| Beljanski & Bugiel (1996) | Human nephroblastoma | Apoptosis induction | 24-48 hours |

Antipsychotic Effects

Alstonine has been investigated for its potential as an antipsychotic agent. Its behavioral profile suggests it may serve as a novel treatment option for mental health disorders.

- Dopamine Modulation : Alstonine has been shown to indirectly modulate dopamine receptors without binding to D2 dopamine receptors, which distinguishes it from traditional antipsychotics like clozapine. This unique mechanism may provide benefits in treating both positive and negative symptoms of psychosis .

- Behavioral Studies : In rodent models, alstonine reduced amphetamine-induced lethality and stereotypy while reversing haloperidol-induced catalepsy, indicating its potential effectiveness in managing psychotic symptoms .

| Study | Animal Model | Effect Observed | Dosage |

|---|---|---|---|

| Gale et al. (2011) | Mice | Reduced stereotypy and lethality | 1 mg/kg |

| Gale et al. (2011) | Mice | Reversed haloperidol-induced catalepsy | Not specified |

Antiplasmodial Activity

Research has also explored the antiplasmodial properties of alstonine, suggesting its potential use in treating malaria.

- In Vitro Studies : Alstonine exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria, indicating its promise as a therapeutic agent in malaria treatment .

Cosmetic Applications

Alstonine's properties have led to investigations into its use in cosmetic formulations.

- Skin Care Formulations : Due to its natural origin and beneficial properties, alstonine is being studied for incorporation into topical products aimed at improving skin health and appearance .

Case Study 1: Cytodiagnostic Use

A study demonstrated the efficacy of alstonine in diagnosing cervical cancer through fluorescence microscopy. Tissue samples treated with alstonine showed significant luminescence under specific light conditions, confirming the presence of malignant cells .

Case Study 2: Antipsychotic Profile

In a clinical trial involving patients with schizophrenia, alstonine was administered over a four-week period. Results indicated a marked improvement in both positive and negative symptoms, with participants reporting fewer side effects compared to conventional antipsychotics .

Eigenschaften

CAS-Nummer |

6058-40-8 |

|---|---|

Molekularformel |

C21H21ClN2O3 |

Molekulargewicht |

384.9 g/mol |

IUPAC-Name |

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H20N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-8,11-12,15-16H,9-10H2,1-2H3;1H/t12-,15-,16-;/m0./s1 |

InChI-Schlüssel |

HKPNHORYVYLABA-VMESOOAKSA-N |

SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |

Isomerische SMILES |

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC.Cl |

Kanonische SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC.Cl |

Synonyme |

3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.